molecular formula C22H20N2OS B11340434 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide

Cat. No.: B11340434
M. Wt: 360.5 g/mol
InChI Key: BHIBHIBLTNXMDR-UHFFFAOYSA-N
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Description

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide is a complex organic compound that features an indole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative.

    Amide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction between the carboxylic acid and amine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced forms of the aromatic rings.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide is unique due to its specific combination of indole, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide

InChI

InChI=1S/C22H20N2OS/c1-15-7-5-8-16(13-15)22(25)24(2)21(20-11-6-12-26-20)18-14-23-19-10-4-3-9-17(18)19/h3-14,21,23H,1-2H3

InChI Key

BHIBHIBLTNXMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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